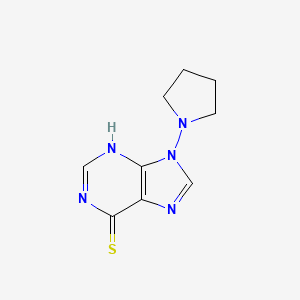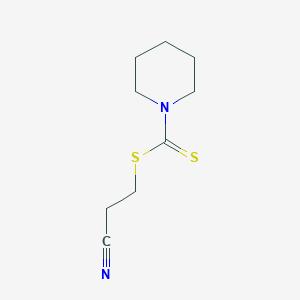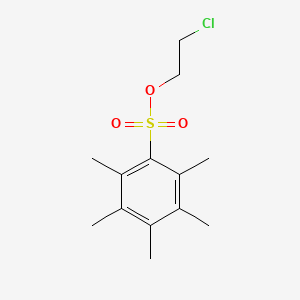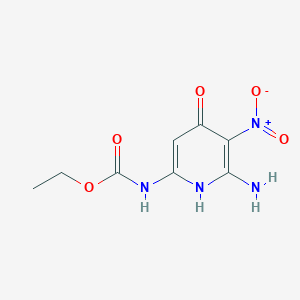
9-pyrrolidin-1-yl-3H-purine-6-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-pyrrolidin-1-yl-3H-purine-6-thione is a heterocyclic compound that features a pyrrolidine ring fused to a purine core with a thione group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-pyrrolidin-1-yl-3H-purine-6-thione typically involves the reaction of a purine derivative with pyrrolidine under specific conditions. One common method includes the use of 6-chloropurine as a starting material, which reacts with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 9-pyrrolidin-1-yl-3H-purine-6-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Wissenschaftliche Forschungsanwendungen
9-pyrrolidin-1-yl-3H-purine-6-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 9-pyrrolidin-1-yl-3H-purine-6-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in cancer research, it may inhibit certain enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but differ in their substituents and overall structure.
Purine derivatives: Compounds like adenine and guanine, which are naturally occurring purines, have similar core structures but different functional groups.
Uniqueness: 9-pyrrolidin-1-yl-3H-purine-6-thione is unique due to the combination of the pyrrolidine ring and the purine core with a thione group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Eigenschaften
CAS-Nummer |
37154-84-0 |
|---|---|
Molekularformel |
C9H11N5S |
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
9-pyrrolidin-1-yl-3H-purine-6-thione |
InChI |
InChI=1S/C9H11N5S/c15-9-7-8(10-5-11-9)14(6-12-7)13-3-1-2-4-13/h5-6H,1-4H2,(H,10,11,15) |
InChI-Schlüssel |
QLDNXKFDBLSRCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)N2C=NC3=C2NC=NC3=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Cyanophenyl)methylideneamino]thiourea](/img/structure/B14008200.png)
![3-[[4-[[2-Sulfanylidene-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-3-yl]methyl]piperazin-1-yl]methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione](/img/structure/B14008206.png)

![8-(3,4-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione](/img/structure/B14008227.png)
![2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid](/img/structure/B14008228.png)



![Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane](/img/structure/B14008248.png)





